![molecular formula C18H18S2 B14407664 6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane CAS No. 83711-04-0](/img/structure/B14407664.png)
6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Bis(phenylsulfanyl)bicyclo[310]hexane is a compound characterized by its unique bicyclic structure, which includes a hexane ring fused with a cyclopropane ring The presence of phenylsulfanyl groups adds to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. These methods leverage the high efficiency and modular nature of photoredox catalysis to produce the compound in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions
6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl groups yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets through its phenylsulfanyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in mechanistic studies .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexane: Lacks the phenylsulfanyl groups, making it less reactive in certain contexts.
6,6-Dimethylbicyclo[3.1.0]hexane: Contains methyl groups instead of phenylsulfanyl, leading to different reactivity and applications.
6,6-Diphenylbicyclo[3.1.0]hexane: Features phenyl groups instead of phenylsulfanyl, affecting its chemical behavior.
Uniqueness
6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and various research applications .
Propiedades
Número CAS |
83711-04-0 |
|---|---|
Fórmula molecular |
C18H18S2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
6,6-bis(phenylsulfanyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C18H18S2/c1-3-8-14(9-4-1)19-18(16-12-7-13-17(16)18)20-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
Clave InChI |
NNFBANWGQXOWSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C2(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}(dimethyl)silanol](/img/structure/B14407589.png)
![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
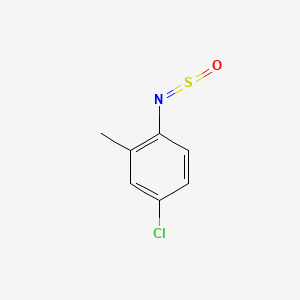
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
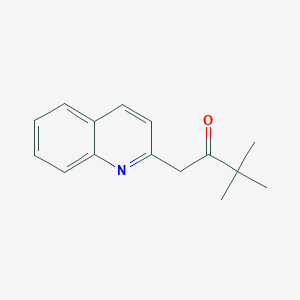
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
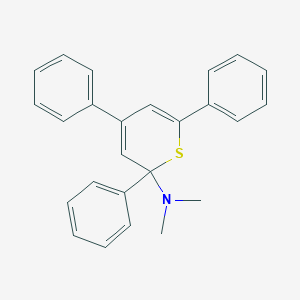

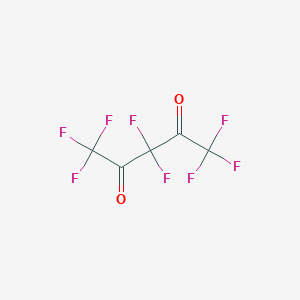
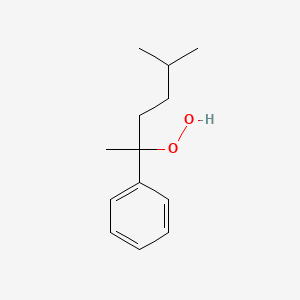
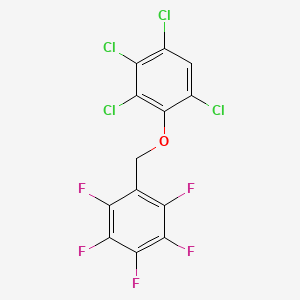
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
